molecular formula C23H27N2O4P B12716110 dihydrogen phosphate;[4-[[4-(dimethylamino)phenyl]-phenylmethylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium CAS No. 85188-00-7

dihydrogen phosphate;[4-[[4-(dimethylamino)phenyl]-phenylmethylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium

Cat. No.: B12716110
CAS No.: 85188-00-7
M. Wt: 426.4 g/mol
InChI Key: JSQKBAUPUHACMW-UHFFFAOYSA-M
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Description

Systematic Naming and Structural Features

The compound’s IUPAC name, [4-[[4-(dimethylamino)phenyl]-phenylmethylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium dihydrogen phosphate, reflects its intricate architecture. The core consists of a cyclohexadienylidene scaffold substituted with dimethylamino and phenyl groups at the 4-positions, forming a delocalized cationic system. The dihydrogen phosphate anion serves as the counterion, stabilizing the charge through hydrogen-bonding interactions.

Molecular Formula :

Component Formula
Cation C₂₅H₂₈N₃⁺
Anion H₂PO₄⁻

The conjugated system enables intense absorption in the visible spectrum (λₘₐₓ ≈ 590 nm), a hallmark of triphenylmethane derivatives. Substituents at the para positions of the aryl rings modulate electron density, enhancing anion-binding affinity through electrostatic and inductive effects.

Comparative Analysis With Analogous Compounds

Structurally, this compound shares similarities with Crystal Violet (C₂₅H₃₀ClN₃), differing in the replacement of one dimethylamino group with a phenyl substituent and the inclusion of dihydrogen phosphate instead of chloride. This modification reduces symmetry but increases π-π stacking potential in supramolecular assemblies.

Properties

CAS No.

85188-00-7

Molecular Formula

C23H27N2O4P

Molecular Weight

426.4 g/mol

IUPAC Name

dihydrogen phosphate;[4-[[4-(dimethylamino)phenyl]-phenylmethylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium

InChI

InChI=1S/C23H25N2.H3O4P/c1-24(2)21-14-10-19(11-15-21)23(18-8-6-5-7-9-18)20-12-16-22(17-13-20)25(3)4;1-5(2,3)4/h5-17H,1-4H3;(H3,1,2,3,4)/q+1;/p-1

InChI Key

JSQKBAUPUHACMW-UHFFFAOYSA-M

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=CC=C3.OP(=O)(O)[O-]

Origin of Product

United States

Preparation Methods

Preparation of the Dimethylamino-Benzylidene Intermediate

  • Reactants :
    • 4-(Dimethylamino)benzaldehyde
    • Benzene derivatives (e.g., phenylacetylene or substituted benzaldehydes)
  • Reaction Conditions :
    • Solvent: Typically ethanol or dichloromethane
    • Catalyst: Acidic catalysts such as p-toluenesulfonic acid
    • Temperature: Room temperature to mild heating (~50°C)
  • Procedure :
    • The aldehyde group of 4-(dimethylamino)benzaldehyde reacts with a benzene derivative under acidic conditions to form the benzylidene moiety.
    • The reaction mixture is stirred for several hours until completion, monitored by thin-layer chromatography (TLC).
  • Purification :
    • The crude product is purified by recrystallization using ethanol or via column chromatography.

Cyclohexadienylidene Formation

  • Reactants :
    • Benzylidene intermediate from step 2.1
    • Cyclohexadiene derivatives
  • Reaction Conditions :
    • Solvent: Dimethylformamide (DMF) or acetonitrile
    • Catalyst: Lewis acids like AlCl₃ or BF₃·Et₂O
  • Procedure :
    • The benzylidene intermediate undergoes cyclization with cyclohexadiene under catalytic conditions.
    • The reaction is typically carried out at elevated temperatures (~80–100°C).
  • Purification :
    • The product is isolated by solvent extraction and recrystallized to obtain the pure compound.

Incorporation of Dihydrogen Phosphate Anion

Ion Exchange Method

  • Reactants :
    • Organic cation prepared in Section 2
    • Potassium dihydrogen phosphate (KH₂PO₄) or phosphoric acid (H₃PO₄)
  • Reaction Conditions :
    • Solvent: Water or aqueous ethanol
    • Temperature: Room temperature to mild heating (~40°C)
  • Procedure :
    • The organic cation solution is mixed with a stoichiometric amount of KH₂PO₄ or H₃PO₄.
    • The mixture is stirred for several hours to allow ion exchange and formation of the dihydrogen phosphate salt.
  • Purification :
    • The product precipitates out as a crystalline solid, which is filtered, washed with cold ethanol, and dried under vacuum.

Direct Reaction with Phosphoric Acid Derivatives

  • Reactants :
    • Organic cation precursor
    • Orthophosphoric acid (H₃PO₄)
  • Reaction Conditions :
    • Solvent: Aqueous medium or polar organic solvents like methanol
    • Temperature: Mild heating (~50°C)
  • Procedure :
    • Orthophosphoric acid is added dropwise to the organic cation solution.
    • The reaction mixture is stirred until complete precipitation occurs.
  • Purification :
    • The precipitate is collected by filtration and washed with deionized water to remove excess acid.

Analytical Characterization

After synthesis, the compound must be characterized to confirm its structure and purity:

Analytical Technique Purpose
Infrared Spectroscopy (IR) To identify functional groups like phosphate and aromatic rings
Nuclear Magnetic Resonance (NMR) To confirm the structure of the organic cation
Mass Spectrometry (MS) To determine molecular weight and verify composition
Elemental Analysis To confirm the stoichiometry of carbon, hydrogen, nitrogen, and phosphorus

Challenges in Synthesis

  • Maintaining stability of the organic cation during ion exchange reactions.
  • Ensuring high purity of dihydrogen phosphate salts through effective washing and recrystallization.
  • Avoiding side reactions during cyclization steps that may lead to undesired byproducts.

Data Summary Table

Step Reactants Solvent Catalyst Temperature Purification
2.1 4-(Dimethylamino)benzaldehyde + Benzene derivative Ethanol p-Toluenesulfonic acid ~50°C Recrystallization
2.2 Benzylidene intermediate + Cyclohexadiene DMF AlCl₃ or BF₃·Et₂O ~80–100°C Column Chromatography
3.1 Organic cation + KH₂PO₄ or H₃PO₄ Water/Ethanol None ~40°C Filtration & Drying

Chemical Reactions Analysis

Types of Reactions

Dihydrogen phosphate;[4-[[4-(dimethylamino)phenyl]-phenylmethylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of simpler compounds or the modification of functional groups.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include strong acids, bases, and oxidizing agents. The reaction conditions vary depending on the desired outcome but typically involve controlled temperatures and pH levels.

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can range from simple derivatives to more complex structures with enhanced properties.

Scientific Research Applications

Chemical Properties and Structure

The dihydrogen phosphate anion (H2PO4H_2PO_4^-) is characterized by its tetrahedral geometry with a central phosphorus atom bonded to four oxygen atoms. It can act as both a proton donor and acceptor due to its dual role in acid-base equilibria. The compound's ability to participate in various chemical reactions makes it valuable in multiple applications.

Applications in Food Processing

Emulsifying Agents : Dihydrogen phosphate compounds are utilized as emulsifiers in food products, preventing the separation of ingredients that would otherwise separate naturally. This application is crucial for maintaining the texture and stability of processed foods.

Leavening Agents : In baking, dihydrogen phosphate serves as a leavening agent, promoting the expansion of yeast and enhancing the rise of baked goods. This function is essential for achieving desired textures in bread and pastries.

Neutralizing Agents : These compounds help maintain the pH balance in various food products, contributing to longer shelf life and fresher taste by preventing spoilage.

Pharmaceutical Applications

Dihydrogen phosphate plays a significant role in pharmaceuticals, particularly as a laxative in gastroenterology. Sodium phosphates derived from dihydrogen phosphate are used for bowel cleansing prior to medical examinations.

Combination Therapy : In treating conditions such as inflammation and certain cancers, dihydrogen phosphates are used alongside other medications to enhance therapeutic effects. This application underscores the compound's importance in modern medicine.

Agricultural Uses

Fungicides : Potassium dihydrogen phosphate is employed as a fungicide to combat powdery mildew on fruits and vegetables. This application is vital for protecting crops and ensuring agricultural productivity.

Material Science

Recent studies have highlighted the potential of dihydrogen phosphate in developing advanced materials:

Energy Storage Systems : Research indicates that dihydrogen phosphate compounds can improve the performance of lithium-sulfur batteries by enhancing molecular binding with sulfur. This application could lead to more efficient energy storage solutions.

Ferroelectric Materials : Dihydrogen phosphate salts like cesium dihydrogen phosphate (CsH2PO4) are studied for their ferroelectric properties at low temperatures, making them suitable for applications in sensors and actuators.

Case Studies

Study Title Findings Relevance
Thermodynamic Study of Dihydrogen Phosphate Dimerization Investigated complexation with novel receptors; higher binding affinities noted for thiourea derivativesImportant for understanding binding interactions in chemical processes
Application of Potassium Dihydrogen Phosphate as Fungicide Effective against powdery mildew on various cropsEnhances agricultural yield and crop quality
Density Functional Theory Calculations on CsH2PO4 Explored stability and dielectric properties; excellent agreement with experimental dataCrucial for developing new ferroelectric materials

Mechanism of Action

The mechanism of action of dihydrogen phosphate;[4-[[4-(dimethylamino)phenyl]-phenylmethylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium involves its interaction with specific molecular targets. These interactions can lead to the activation or inhibition of certain pathways, resulting in various biological effects. The compound’s structure allows it to bind to specific receptors or enzymes, modulating their activity and influencing cellular processes.

Comparison with Similar Compounds

Key Compounds:

  • Potassium Dihydrogen Phosphate (KH₂PO₄)
  • Sodium Dihydrogen Phosphate (NaH₂PO₄)
Property Target Compound KH₂PO₄ / NaH₂PO₄
Molecular Weight ~500–600 (estimated) 136.09 (KH₂PO₄) / 119.98 (NaH₂PO₄)
Solubility Likely low in water due to bulky cation; soluble in polar organic solvents High water solubility (KH₂PO₄: 22.6 g/100 mL; NaH₂PO₄: 85 g/100 mL)
Applications Potential use in catalysis or materials science Buffers, fertilizers, food additives
pH Sensitivity Deprotonation of dimethylazanium may influence reactivity at specific pH levels Stable buffering capacity in pH 4–7

Structural Insights: The inorganic phosphates lack the aromatic and amine functional groups present in the target compound, resulting in simpler ionic interactions and broader industrial applications .

Comparison with Organic Phosphate Esters

Key Compounds:

  • 10-Methacryloyloxydecyl Dihydrogen Phosphate (MDP)
  • Clindamycin Phosphate
Property Target Compound MDP Clindamycin Phosphate
Structure Aromatic cation with dihydrogen phosphate Long alkyl chain with methacrylate and phosphate Antibiotic prodrug with phosphate ester
Key Interactions π-π stacking (aromatic groups); hydrogen bonding (phosphate) Strong adhesion to hydroxyapatite (dental applications) Hydrolysis to active clindamycin in vivo
Applications Research applications (e.g., catalysis) Dental adhesives Topical treatment for acne
Stability Likely stable in organic solvents pH-dependent adhesion (optimal at pH 2–3) Stable in formulation; hydrolyzes enzymatically

Functional Differences :
MDP’s phosphate group enhances adhesion to mineral surfaces, while the target compound’s aromatic cation may enable applications in supramolecular chemistry or as a phase-transfer catalyst.

Comparison with Other Aromatic Ammonium Salts

Key Compounds:

  • Tris[4-(dimethylamino)phenyl]methylium Salts
Property Target Compound Tris[4-(dimethylamino)phenyl]methylium Salts
Cation Structure Cyclohexadienylidene core with dimethylamino groups Triphenylmethylium core with dimethylamino substituents
Anion Dihydrogen phosphate (H₂PO₄⁻) Typically chloride or tetrafluoroborate
Electronic Properties Extended conjugation from cyclohexadienylidene enhances redox activity Strong electron-donating dimethylamino groups stabilize cationic charge
Applications Potential electrochemical applications Catalysis, dye synthesis

Synthesis : Both classes of compounds require multi-step organic synthesis, but the target compound’s cyclohexadienylidene backbone may introduce unique steric constraints compared to triphenylmethylium derivatives .

Biological Activity

Dihydrogen phosphate, particularly in the context of the compound "dihydrogen phosphate; [4-[[4-(dimethylamino)phenyl]-phenylmethylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium", exhibits significant biological activity that is crucial for various biochemical processes. This article aims to explore its biological activity, supported by relevant data tables, case studies, and detailed research findings.

Overview of Dihydrogen Phosphate

Dihydrogen phosphate (H₂PO₄⁻) is an important inorganic ion involved in numerous biological functions, including energy transfer and cellular signaling. It serves as a fundamental component of nucleic acids and plays a critical role in metabolic pathways. The specific compound under consideration combines dihydrogen phosphate with a complex organic structure that may enhance its biological interactions.

Biological Activity

1. Cellular Signaling and Metabolism

  • Dihydrogen phosphate is integral to ATP synthesis, acting as a substrate in energy metabolism. It participates in phosphorylation reactions that are essential for signal transduction pathways.
  • The compound has been studied for its potential role as a biomarker in metabolic disorders, indicating its relevance in health and disease states.

2. Interaction with Enzymes

  • Research indicates that dihydrogen phosphate derivatives can modulate enzyme activity. For example, they may act as allosteric regulators or competitive inhibitors depending on the enzyme's specific requirements.
  • Studies have shown that the presence of halides can enhance the hydrolysis rate of phosphates, suggesting a mechanism for enzymatic catalysis in biological systems.

Comparison of Biological Activities of Related Compounds

Compound NameBiological ActivityKey Findings
Methyl Dihydrogen PhosphateIntermediate in metabolic pathwaysActs as a pH buffer; significant reactivity with nucleophiles
Ammonium Dihydrogen PhosphateFertilizer; potential antimicrobial propertiesExhibits low toxicity and promotes plant growth
Hexadecyl(2-hydroxyethyl)dimethylammonium Dihydrogen PhosphateAntimicrobial agentEffective against various bacterial strains; potential use in drug formulation

Case Studies

Case Study 1: Enzymatic Interactions
A study investigated the interaction between dihydrogen phosphate and various enzymes involved in metabolic pathways. The results indicated that dihydrogen phosphate could enhance the catalytic efficiency of certain enzymes by stabilizing transition states during reactions. This finding suggests that manipulating dihydrogen phosphate levels could influence metabolic rates in cells.

Case Study 2: Role in Membrane Dynamics
Recent research demonstrated that dihydrogen phosphate anions exhibit unexpected binding properties, which could influence membrane dynamics and molecular transport mechanisms within cells. This study revealed that these anions could form clusters despite their negative charges, potentially impacting how biomolecules interact within cellular environments .

Research Findings

  • Molecular Interactions : Investigations into the molecular interactions involving dihydrogen phosphate have revealed that it can form strong hydrogen bonds with other anions, which contradicts traditional expectations based on charge repulsion principles. This unique behavior may have implications for understanding biochemical processes such as DNA and RNA interactions .
  • Transport Mechanisms : The ability to control the movement of dihydrogen phosphate using light has opened new avenues for research into targeted drug delivery systems. By manipulating these interactions, researchers aim to improve the efficacy of therapeutic agents .
  • Environmental Impact : Studies on the environmental behavior of dihydrogen phosphate indicate its role in nutrient cycling within ecosystems, particularly in aquatic environments where it can affect algal blooms and overall water quality.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing [4-[[4-(dimethylamino)phenyl]-phenylmethylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium dihydrogen phosphate?

  • Methodological Answer : The compound’s cationic triarylmethane core can be synthesized via acid-catalyzed condensation of 4-(dimethylamino)benzaldehyde with a diaryl ketone, followed by quaternization to form the azanium center. The phosphate counterion is introduced through ion exchange or salt metathesis. For analogous phosphonate derivatives, photoinduced deformylative phosphonylation (using UV light and radical initiators) has been employed to incorporate phosphate groups into aromatic systems . Characterization of intermediates via 1H NMR^{1}\text{H NMR} and IR spectroscopy ensures structural fidelity.

Q. Which spectroscopic techniques are critical for validating the compound’s structural and electronic properties?

  • Methodological Answer :

  • UV-Vis Spectroscopy : Identifies π\pi-π\pi^* transitions in the conjugated triarylmethane system (absorption peaks typically 500-600 nm), critical for assessing dye behavior .
  • 1H/13C NMR^{1}\text{H/}^{13}\text{C NMR} : Resolves substituent patterns (e.g., dimethylamino groups, aromatic protons) and confirms cation formation .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular mass and ionization state .
  • X-ray Crystallography : Resolves crystal packing and counterion interactions, as demonstrated for ammonium dihydrogen phosphate salts .

Q. What are the primary biochemical applications of this compound in experimental settings?

  • Methodological Answer : The compound’s cationic structure suggests utility as a biological stain (e.g., nucleic acid or protein labeling) due to its affinity for negatively charged macromolecules. Similar dyes like Fast Green FCF are used in histochemistry . In chemiluminescent assays, phosphate-containing derivatives serve as enzyme substrates (e.g., alkaline phosphatase), where cleavage releases detectable signals. Optimization of buffer pH and ionic strength is critical to minimize nonspecific interactions .

Advanced Research Questions

Q. How does dihydrogen phosphate’s self-association in solution complicate binding studies with this compound?

  • Methodological Answer : Dihydrogen phosphate (H2PO4\text{H}_2\text{PO}_4^-) forms oligomers in solution, which compete with the target compound’s binding to anions or biomolecules. To mitigate this:

  • Use isothermal titration calorimetry (ITC) with low phosphate concentrations (<10 mM) to minimize aggregation .
  • Employ 31P NMR^{31}\text{P NMR} to monitor phosphate speciation under varying pH and ionic strength.
  • Substitute with non-associating anions (e.g., chloride) in control experiments to isolate binding effects .

Q. What experimental strategies reduce phosphate buffer interference in chemiluminescent assays involving this compound?

  • Methodological Answer :

  • Buffer Alternatives : Replace phosphate with HEPES or Tris buffers, which do not compete with phosphate-dependent enzymatic reactions .
  • Chelating Agents : Add EDTA to sequester divalent cations (e.g., Mg2+^{2+}) that stabilize phosphate oligomers.
  • Signal Optimization : Adjust CDP-Star substrate concentration and exposure time to enhance sensitivity while reducing background noise .

Q. How can computational modeling elucidate interactions between the cationic moiety and DNA/protein targets?

  • Methodological Answer :

  • Molecular Docking : Predict binding sites on DNA grooves or protein surfaces using software like AutoDock. The compound’s planar structure may intercalate or electrostatically bind to phosphate backbones.
  • Molecular Dynamics (MD) Simulations : Simulate solvation effects and binding stability under physiological conditions (e.g., 150 mM NaCl, pH 7.4).
  • QM/MM Calculations : Analyze electronic transitions during binding to correlate with spectroscopic data .

Contradictions and Validation

  • Synthesis : highlights photoinduced methods for phosphonates, while traditional condensation is inferred from triarylmethane dye chemistry. Researchers should validate routes via intermediate characterization (e.g., HRMS, NMR) .
  • Phosphate Behavior : emphasizes self-association challenges, whereas assumes stable phosphate buffering. Controlled buffer composition and speciation analysis are essential .

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